molecular formula C14H22F3N5O6S B570723 Aldehyde Reactive Probe (trifluoroacetate salt) CAS No. 627090-10-2

Aldehyde Reactive Probe (trifluoroacetate salt)

Cat. No. B570723
M. Wt: 445.414
InChI Key: YJYRTJQOEOYKFD-AEXHUXLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldehyde Reactive Probe (ARP) is a biotinylated reagent used for the detection and quantification of AP sites in damaged DNA . ARP reacts with aldehyde groups formed when reactive oxygen species depurinate DNA, resulting in covalent linkage of biotin to these AP sites .


Synthesis Analysis

ARP is synthesized to detect and quantify AP sites in damaged DNA. It reacts with aldehyde groups that are formed when reactive oxygen species depurinate DNA .


Molecular Structure Analysis

The molecular formula of ARP is C14H22F3N5O6S . It has a molecular weight of 445.42 g/mol . The InChI code is YJYRTJQOEOYKFD-AEXHUXLESA-N .


Chemical Reactions Analysis

ARP reacts with aldehyde groups formed when reactive oxygen species depurinate DNA, resulting in covalent linkage of biotin to these AP sites .


Physical And Chemical Properties Analysis

ARP is a crystalline solid with a molecular weight of 445.4 g/mol . It has a solubility of 20 mg/ml in DMF, 15 mg/ml in DMSO, and 3 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

  • Selective Detection and Imaging of Sulfite and Biothiols : Aldehyde Reactive Probes have been used for selective detection of sulfite and biothiols. They exhibit different absorption and fluorescence responses based on interactions with various substances, which aids in live cell imaging (Li et al., 2017).

  • Aldehyde and Aldimine Reactions : These probes facilitate the study of reactions involving aldehydes and aldimines, offering insights into their reactivity and applications in organic synthesis (Kobayashi & Nagayama, 1997).

  • Intramolecular Aldol Reaction : They enable the study of enantioselective intramolecular aldol reactions, helping to understand complex chemical reactions (Hayashi et al., 2007).

  • Functionalization of Glass Slides with Dendrimers : Aldehyde Reactive Probes are used for the functionalization of glass slides with dendrimers for biochip preparation, aiding in nucleic acid immobilization and hybridization experiments (Trevisiol et al., 2003).

  • Nucleophile-Induced Rearrangement Probes : These probes are essential in studies involving the nucleophile-triggered rearrangement reaction, with applications in developing sensitive methods for amine detection (Fredrich et al., 2018).

  • Synthesis of Azidotetrahydropyrans : Aldehyde Reactive Probes facilitate the synthesis of azidotetrahydropyran derivatives, highlighting their importance in chemical synthesis (Yadav et al., 2007).

  • Imaging Formaldehyde in Living Cells : These probes are instrumental in imaging formaldehyde in living cells, aiding in understanding the role of formaldehyde in various biological processes (Brewer & Chang, 2015).

  • Chemosensors Using Aldehyde-bearing Fluorophores : Aldehyde-appended fluorescence probes are significant for cell and tissue imaging in biomedical research, facilitating the detection of specific analytes (Huo et al., 2018).

Safety And Hazards

ARP should be stored at -20°C . It is not for human or veterinary use . If inhaled, one should move to fresh air and if symptoms persist, seek medical attention . If it comes into contact with skin, it should be washed off with copious amounts of water . If swallowed, rinse mouth with water and seek medical attention if symptoms persist .

Future Directions

There is ongoing research into the use of ARP and similar compounds for detecting aldehydes in living systems . These probes provide valuable tools for exploring the multifaceted roles of aldehydes in biological functions and diseases within living systems .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O4S.C2HF3O2/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11;3-2(4,5)1(6)7/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20);(H,6,7)/t7-,8-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYRTJQOEOYKFD-AEXHUXLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aldehyde Reactive Probe (trifluoroacetate salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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